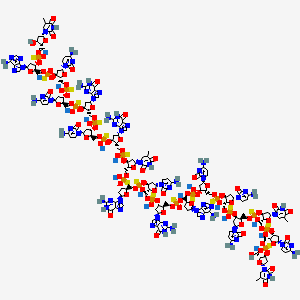
4-肼基-3-(三氟甲基)苯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H6F3N3. It is used as an intermediate in organic syntheses .
Molecular Structure Analysis
The molecular structure of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile consists of a benzonitrile group with a trifluoromethyl group and a hydrazinyl group attached . The InChI code for this compound is 1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile include a molecular weight of 201.15 and a solid physical form . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .科学研究应用
有机合成中的中间体
“4-肼基-3-(三氟甲基)苯腈”是作为有机合成中的中间体 . 这意味着它是一种在各种化学反应中用于生产其他化合物的化合物。
锂离子电池电解质添加剂
这种化合物是高电压锂离子电池锂镍锰氧化物正极的新型电解质添加剂 . 它优先氧化成碳酸酯溶剂,形成低阻抗保护膜 . 这有助于提高电池的性能和寿命。
化学研究
“4-肼基-3-(三氟甲基)苯腈”也用于化学研究 . 研究其性质以及与其他化合物的反应,以更好地了解其潜在应用。
不幸的是,有关其他应用的具体细节不易获得。需要进一步的研究和实验才能发现更多该化合物的用途。 值得注意的是,该化合物的处理和使用应由训练有素的专业人员进行,因为它存在相关的危害,例如吞食有害和造成皮肤刺激 .
作用机制
The mechanism of action of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile-3-(trifluoromethyl)benzonitrile is not fully understood. It is believed that the compound acts as an electron donor, donating electrons to other molecules in order to facilitate various chemical reactions. It is also believed to act as a catalyst in some reactions, helping to speed up the process. In addition, it has been suggested that the compound may act as a proton donor, helping to facilitate proton transfer reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile-3-(trifluoromethyl)benzonitrile have not been extensively studied. However, it has been shown to have some potential medicinal and pharmaceutical applications. In particular, it has been studied for its potential use in the treatment of cancer and other diseases. It has also been studied for its potential use in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antifungal agents, and antiviral drugs.
实验室实验的优点和局限性
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a stable compound and is not prone to decomposition. However, one limitation is that it is not very soluble in water, which can make it difficult to use in some experiments. In addition, it may not be suitable for use in some reactions, due to its electron donating properties.
未来方向
There are a variety of potential future directions for 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile-3-(trifluoromethyl)benzonitrile. One potential direction is the development of new drugs and therapies based on its biochemical and physiological effects. In addition, it could be used in the development of new catalysts and reagents for organic synthesis. Finally, it could be used in the synthesis of new heterocyclic compounds, such as indoles, pyrro
合成方法
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile can be synthesized by a variety of methods. The most common method involves the reaction of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile-3-trifluoromethylbenzoic acid with sodium azide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a salt, which is then treated with a reducing agent, such as sodium borohydride or tin(II) chloride. The resulting product is then purified by recrystallization. Other methods for the synthesis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile-3-(trifluoromethyl)benzonitrile involve the use of other reagents, such as thionyl chloride, phosphorus pentoxide, and thiourea.
安全和危害
属性
IUPAC Name |
4-hydrazinyl-3-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGXBOOGNPKSRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654247 |
Source


|
| Record name | 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184163-56-2 |
Source


|
| Record name | 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dimethyldinaphtho[2,1-c:1',2'-e][1,2]dithiine](/img/structure/B575354.png)

![2,2'-(Ethene-1,2-diyl)bis{5-[(4-amino-6-{[3-(diethylamino)propyl]amino}-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid}](/img/structure/B575360.png)

![3,4,5,8-Tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B575366.png)
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B575367.png)
![rel-(1R,2S,4R,5S)-5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B575371.png)


